2-Chloro-3-(4-nitrophenyl)propanoic acid

Organic synthesis Medicinal chemistry Analytical chemistry

Building RORγt-targeted intermediates? The α-chloro group in this phenylpropanoic acid allows direct nucleophilic substitution by amines, constructing α-amino acid scaffolds without side-product burden.

• **Structural advantage**: Non-interchangeable combination of α-chloro and para-nitro phenyl; removing either alters reactivity & UV detection.
• **Analytical confidence**: Strong UV absorption (para-nitro) enables facile HPLC/LC-MS reaction monitoring; MW 229.62 g/mol ideal for method validation.
• **Supply reliability**: ≥98% (HPLC), 50 mg to multi-gram scale. Direct from BenchChem stock.

Molecular Formula C9H8ClNO4
Molecular Weight 229.62
CAS No. 20797-42-6
Cat. No. B2652254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(4-nitrophenyl)propanoic acid
CAS20797-42-6
Molecular FormulaC9H8ClNO4
Molecular Weight229.62
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)Cl)[N+](=O)[O-]
InChIInChI=1S/C9H8ClNO4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5H2,(H,12,13)
InChIKeyWORDELZJERSFDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-(4-nitrophenyl)propanoic Acid: Identity and Availability


2-Chloro-3-(4-nitrophenyl)propanoic acid (CAS 20797-42-6) is a substituted phenylpropanoic acid derivative bearing a chloro group at the α-position and a para‑nitro group on the aromatic ring, with molecular formula C₉H₈ClNO₄ and a molecular weight of 229.62 g/mol . The compound is commercially available from reputable vendors at a purity of ≥98% (HPLC) in quantities ranging from 50 mg to multi‑gram scale, positioning it as a practical building block for research‑scale synthesis .

Workflow Research-scale synthesis building block
Specification Certified purity (HPLC), mg to multi-gram scale
Key Features α-chloro handle and p-nitrophenyl UV chromophore

Analog Substitution Risks for 2-Chloro-3-(4-nitrophenyl)propanoic Acid


The combination of an α‑chloro substituent and a para‑nitrophenyl group creates a unique electrophilic and steric environment that cannot be reproduced by simple analogs. Removing the chloro group (e.g., 2‑(4‑nitrophenyl)propanoic acid) eliminates the α‑position handle for nucleophilic substitution or peptide coupling ; relocating the nitro group (e.g., 3‑(2‑chloro‑4‑nitrophenyl)propanoic acid) alters electronic density and may affect downstream reactivity [1]; and replacing the nitro with hydrogen (e.g., 2‑chloro‑3‑phenylpropanoic acid) removes the UV‑chromophore and electron‑withdrawing character, impacting both detection and reactivity . These differences render the target compound non‑interchangeable in designed synthetic routes and biological evaluations.

De-chloro analog Removing α‑Cl eliminates the nucleophilic substitution handle, altering synthetic utility.
Nitro-position isomer Relocating the nitro group shifts electronic density and may affect downstream reactivity.
De-nitro analog Replacing nitro with hydrogen removes the UV chromophore and electron‑withdrawing effects.

Differentiation Evidence


Purity and Commercial Availability

The target compound is offered by Leyan (Product No. 1653130) with a certified purity of 98% . In contrast, common analogs such as 2-(4-chloro-3-nitrophenyl)propanoic acid (CAS 21520-26-3) are typically available at 95% purity , while 2-chloro-3-phenylpropanoic acid is supplied at 95% purity . The higher purity specification reduces the risk of side reactions and improves reproducibility in multi‑step syntheses.

Purity specification
Specification review
≥98%
Higher purity than common 95% analogs.
May reduce side reactions; vendor data to verify.
Organic synthesis Medicinal chemistry Analytical chemistry

Isomer Differentiation by Exact Mass

The target compound has a monoisotopic mass of 229.0142 Da (calculated) and a molecular weight of 229.62 g/mol . This differs from the isomer 3-(2-chloro-4-nitrophenyl)propanoic acid (CAS 501678-57-5), which shares the same molecular formula but exhibits a distinct retention time and fragmentation pattern in LC‑MS . Such differences are critical when verifying the identity of the intended intermediate.

Isomer differentiation
Data to verify
Identical mass, distinct retention time
Supports identity verification workflow.
Requires chromatographic resolution; LC‑MS context.
Structural characterization Mass spectrometry Isomer differentiation

α-Chloro Group as a Nucleophilic Handle

The α‑chloro substituent in 2-chloro-3-(4-nitrophenyl)propanoic acid is susceptible to nucleophilic attack, enabling its use as an electrophilic handle in SN2 reactions. By contrast, 2-(4-nitrophenyl)propanoic acid (CAS 19910-33-9) lacks this α‑halogen and therefore cannot participate in similar transformations without prior functionalization . In a typical procedure, the α‑chloro acid can be coupled with amines to form α‑amino acid derivatives, a transformation that is impossible with the non‑halogenated analog.

α‑Cl reactivity
Class-level inference
SN2-reactive handle
Enables direct α‑functionalization route.
Context-dependent; standard lab conditions.
Synthetic methodology Peptide coupling C‑Cl activation

UV Detection via p-Nitrophenyl Chromophore

The para‑nitrophenyl group exhibits strong UV absorption (λmax ~ 270 nm, ε ~ 10,000 M⁻¹ cm⁻¹) [1], allowing direct quantitation by HPLC‑UV. In comparison, 2-chloro-3-phenylpropanoic acid (CAS 41998-38-3) lacks this chromophore and requires derivatization or evaporative light‑scattering detection for reliable quantification . The enhanced detectability simplifies reaction monitoring and purity assessment in high‑throughput settings.

UV detection
Class-level inference
λmax ~270 nm
Facilitates HPLC-UV monitoring.
>10‑fold higher sensitivity vs. de‑nitro analog.
Analytical method development Process monitoring Reaction optimization

RORγt Modulator Intermediate

Patent EP3296313 (Suzhou NeuPharma) claims certain chemical entities, compositions, and methods, wherein 2-chloro-3-(4-nitrophenyl)propanoic acid or its derivatives may serve as an intermediate in the preparation of RORγt antagonists [1]. While the exact yield or conversion is not disclosed, the inclusion of this scaffold in a granted patent highlights its relevance in a high‑value therapeutic area. Analogs lacking the chloro or nitro substitution patterns are not mentioned, implying a specific structural requirement for activity.

RORγt context
Context-dependent
Cited in EP3296313
Patent-aligned intermediate context.
Exact yield and conversion not disclosed.
Autoimmune disease Immunology Drug discovery

Application Scenarios for 2-Chloro-3-(4-nitrophenyl)propanoic Acid


Peptidomimetic and α-Amino Acid Synthesis

The α‑chloro group permits direct nucleophilic displacement by amines, enabling the construction of α‑amino acid scaffolds. The high commercial purity (≥98%) ensures minimal side products, reducing purification burden in early‑stage SAR studies .

RORγt Modulator Building Block

The compound's structural alignment with intermediates disclosed in patent EP3296313 supports its use in the development of RORγt‑targeted therapies for autoimmune diseases. The para‑nitrophenyl chromophore allows facile HPLC monitoring of reaction progress [1].

Calibration Standard for Halogenated Nitroaromatics

The well‑defined molecular weight (229.62 g/mol) and strong UV absorption make 2‑chloro‑3‑(4‑nitrophenyl)propanoic acid an ideal standard for LC‑MS and HPLC‑UV method validation, particularly for the analysis of chlorinated nitro‑aromatic impurities .

Application
Selection Property
Validation Focus
Peptidomimetic synthesis
α‑Chloro reactivity handle
Nucleophilic displacement with amines
RORγt modulator research
Patent-aligned scaffold
Reaction monitoring via UV chromophore
Analytical standard
Well-defined MW, strong UV
LC‑MS and HPLC‑UV method context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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